

13C NMR analysis of tert-butyl 4-phenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-phenylpiperidine-1-carboxylate*

Cat. No.: B187407

[Get Quote](#)

A comprehensive 13C NMR analysis of **tert-butyl 4-phenylpiperidine-1-carboxylate** is presented, offering a comparative guide for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of experimental and predicted spectral data, alongside data for relevant alternative compounds, to aid in structural elucidation and characterization.

Introduction

Tert-butyl 4-phenylpiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate structural confirmation using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) is crucial. This guide focuses on the 13C NMR analysis of this compound, providing a valuable resource for its identification and for comparing it with structurally similar molecules.

Comparative 13C NMR Data Analysis

The 13C NMR chemical shifts of **tert-butyl 4-phenylpiperidine-1-carboxylate** are compared with predicted data and experimental data of analogous compounds: 4-phenylpiperidine and N-benzoyl-4-phenylpiperidine. This comparison highlights the effect of the N-substituent on the chemical shifts of the piperidine and phenyl ring carbons.

Table 1: Comparison of 13C NMR Chemical Shifts (ppm)

Carbon Atom	tert-butyl 4-phenylpiperidine-1-carboxylate (Predicted)	4-Phenylpiperidine (Experimental) [1] [2]	N-Benzoyl-4-phenylpiperidine (Experimental)
C=O (Boc/Benzoyl)	154.9	-	170.2
Cq (Boc)	79.5	-	-
C1' (Phenyl)	145.8	146.9	145.5
C2', C6' (Phenyl)	126.8	128.7	126.9
C3', C5' (Phenyl)	128.8	126.9	128.9
C4' (Phenyl)	126.3	126.3	126.5
C2, C6 (Piperidine)	44.0	46.4	48.9 (trans), 43.8 (cis)
C3, C5 (Piperidine)	33.1	33.9	32.8
C4 (Piperidine)	42.4	42.8	42.1
CH3 (Boc)	28.6	-	-

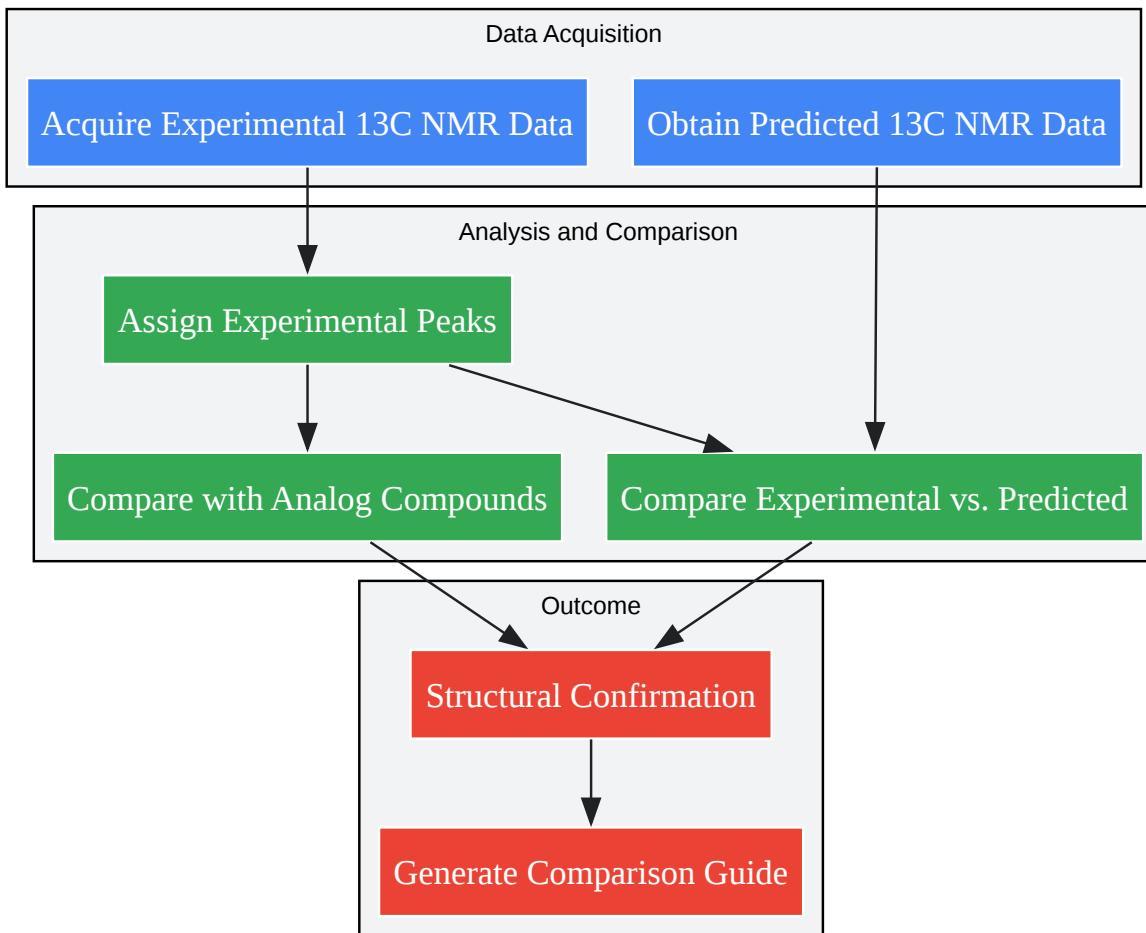
Note: Predicted data was obtained from online NMR prediction tools. Experimental data for comparators is sourced from publicly available spectral databases.

Experimental Protocols

A general protocol for acquiring a ¹³C NMR spectrum is outlined below. Specific parameters may vary depending on the instrument and sample concentration.

General ¹³C NMR Acquisition Protocol

- Sample Preparation: Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.


- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Tune and match the ¹³C probe.
- Acquisition Parameters:
 - Set the spectral width to cover the expected range of ¹³C chemical shifts (typically 0-220 ppm).
 - Use a 30-45 degree pulse angle.
 - Set the relaxation delay (D1) to 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay (5x the longest T1) is required.
 - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This can range from hundreds to thousands of scans depending on the sample concentration.
 - Employ broadband proton decoupling to simplify the spectrum to single lines for each carbon.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
 - Integrate the peaks if quantitative analysis is needed (with appropriate acquisition parameters).

Visualizations

Chemical Structure and Carbon Numbering

Caption: Structure of **tert-butyl 4-phenylpiperidine-1-carboxylate** with carbon numbering.

Workflow for Comparative NMR Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the comparative analysis of experimental and predicted 13C NMR data.

Discussion

The predicted 13C NMR data for **tert-butyl 4-phenylpiperidine-1-carboxylate** aligns well with the expected chemical shifts based on the analysis of its structural components and comparison with related molecules. The N-Boc protecting group significantly influences the chemical shifts of the piperidine ring carbons (C2, C6, C3, C5) compared to the unprotected 4-phenylpiperidine, causing a general upfield shift due to the electron-donating nature of the carbamate. In contrast, the N-benzoyl group in N-benzoyl-4-phenylpiperidine results in a

downfield shift of the adjacent piperidine carbons, a consequence of the electron-withdrawing character of the benzoyl group. The chemical shifts of the phenyl ring carbons remain relatively consistent across all three compounds, as they are further from the site of substitution.

This comparative approach, combining predicted data with experimental data from analogous compounds, provides a robust method for the structural verification of **tert-butyl 4-phenylpiperidine-1-carboxylate**. Researchers can confidently use this guide to interpret their own experimental data and to understand the impact of N-substitution on the ^{13}C NMR spectra of 4-phenylpiperidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Phenylpiperidine(771-99-3) ^{13}C NMR spectrum [chemicalbook.com]
- 2. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [13C NMR analysis of tert-butyl 4-phenylpiperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187407#13c-nmr-analysis-of-tert-butyl-4-phenylpiperidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com